2-Amino-1,3-benzoxazol-4-OL hydrochloride
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Overview
Description
2-Amino-1,3-benzoxazol-4-OL hydrochloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry, pharmaceuticals, and industrial chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 2-Amino-1,3-benzoxazol-4-OL hydrochloride typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under various conditions. For instance, the reaction can be carried out in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-1,3-benzoxazol-4-OL hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Scientific Research Applications
2-Amino-1,3-benzoxazol-4-OL hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various benzoxazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential anticancer activity and is being explored for its therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-benzoxazol-4-OL hydrochloride involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The anticancer activity is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
2-Amino-1,3-benzoxazol-4-OL hydrochloride can be compared with other benzoxazole derivatives such as:
- 2-Aminobenzimidazole
- 2-Aminobenzothiazole These compounds share similar structural features but differ in their biological activities and applications. The unique properties of this compound, such as its specific antimicrobial and anticancer activities, make it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c8-7-9-6-4(10)2-1-3-5(6)11-7;/h1-3,10H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXYGBHMMIHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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